(24R)-7alpha,24-dihydroxycholesterol (24R)-7alpha,24-dihydroxycholesterol (24R)-7alpha,24-dihydroxycholesterol is a 7alpha,24-dihydroxycholesterol in which has R configuration at position 24.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1937553
InChI: InChI=1S/C27H46O3/c1-16(2)23(29)9-6-17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h15-17,19-25,28-30H,6-14H2,1-5H3/t17-,19+,20-,21+,22+,23-,24-,25+,26+,27-/m1/s1
SMILES:
Molecular Formula: C27H46O3
Molecular Weight: 418.7 g/mol

(24R)-7alpha,24-dihydroxycholesterol

CAS No.:

Cat. No.: VC1937553

Molecular Formula: C27H46O3

Molecular Weight: 418.7 g/mol

* For research use only. Not for human or veterinary use.

(24R)-7alpha,24-dihydroxycholesterol -

Specification

Molecular Formula C27H46O3
Molecular Weight 418.7 g/mol
IUPAC Name (3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
Standard InChI InChI=1S/C27H46O3/c1-16(2)23(29)9-6-17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h15-17,19-25,28-30H,6-14H2,1-5H3/t17-,19+,20-,21+,22+,23-,24-,25+,26+,27-/m1/s1
Standard InChI Key ZNCHPOYZMVVJCK-DIPBILQQSA-N
Isomeric SMILES C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C
Canonical SMILES CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O

Introduction

Chemical Structure and Properties

(24R)-7alpha,24-dihydroxycholesterol (C27H46O3) is a trihydroxylated steroid derivative characterized by hydroxyl groups at the 3-beta, 7-alpha, and 24R positions of the cholesterol backbone. It is classified as an oxysterol, specifically a 24-hydroxy steroid, a 7alpha-hydroxy steroid, and a 3beta-hydroxy-Delta(5)-steroid, functionally related to cholesterol . This compound has a molecular weight of approximately 418.7 g/mol and exists as a stereoisomer of 7alpha,24-dihydroxycholesterol, with the 24R designation indicating the specific stereochemistry at the C-24 position .

The compound is also known by several synonyms including (24R)-cholest-5-ene-3beta,7alpha,24-triol, which reflects its structural characteristics . Its systematic IUPAC name is (3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol .

Physical and Chemical Properties

The physical and chemical properties of (24R)-7alpha,24-dihydroxycholesterol are summarized in Table 1:

PropertyValue
Molecular FormulaC27H46O3
Molecular Weight418.7 g/mol
Charge0
InChIKeyZNCHPOYZMVVJCK-DIPBILQQSA-N
State at Room TemperatureSolid
Functional Groups3-beta-hydroxyl, 7-alpha-hydroxyl, 24R-hydroxyl
ClassificationOxysterol, 24-hydroxy steroid, 7alpha-hydroxy steroid

The stereochemistry of this compound is particularly important, as it distinguishes it from its epimer, (24S)-7alpha,24-dihydroxycholesterol, which exhibits different biological activities and metabolic pathways .

Biosynthesis and Metabolism

Formation and Enzymatic Pathways

(24R)-7alpha,24-dihydroxycholesterol is formed through the enzymatic hydroxylation of 24R-hydroxycholesterol at the 7-alpha position. This reaction is catalyzed by cholesterol 7alpha-hydroxylase (CYP7A), an enzyme previously considered to be specific for cholesterol and cholestanol but now known to act on oxysterols as well . The enzyme shows activity toward both the 24R and 24S isomers of 24-hydroxycholesterol, though it demonstrates a preference for the 24S isomer .

The precursor, 24-hydroxycholesterol, is primarily synthesized in the brain, where it plays an essential role in cholesterol homeostasis . While the 24S-isomer is the predominant form produced in the brain, the 24R-isomer can also be formed, albeit in smaller quantities .

Metabolic Fate

Following its formation, (24R)-7alpha,24-dihydroxycholesterol enters the pathway of bile acid biosynthesis. CYP7A is the rate-limiting enzyme in this major pathway, suggesting that (24R)-7alpha,24-dihydroxycholesterol represents an intermediate in the conversion of brain-derived 24-hydroxycholesterol to bile acids .

In the liver, this compound undergoes further metabolism through a series of enzymatic reactions involving:

  • Oxidation of the 3-beta-hydroxyl group

  • Modification of the steroid ring structure

  • Side-chain oxidation and shortening

  • Conjugation with amino acids such as glycine or taurine

These transformations ultimately lead to the formation of primary bile acids, primarily chenodeoxycholate or cholate, depending on the specific biochemical pathway followed .

Physiological Roles

Bile Acid Synthesis

Analytical Detection and Quantification

The detection and quantification of (24R)-7alpha,24-dihydroxycholesterol in biological samples typically employ advanced analytical techniques due to the structural similarity of oxysterols and their relatively low concentrations in biological fluids.

Modern analytical approaches include:

  • Liquid chromatography-mass spectrometry (LC-MS)

  • Gas chromatography-mass spectrometry (GC-MS)

  • Enzymatic assays specific for oxysterols

These methods allow researchers to distinguish between the 24R and 24S isomers of 7alpha,24-dihydroxycholesterol, which is crucial given their potentially different biological roles and metabolic fates .

In research settings, the identification of this compound often relies on retention time, accurate mass measurement, and MS fragmentation patterns compared against authentic standards . The availability of synthetic standards has significantly improved the ability to identify and quantify this compound in complex biological matrices .

Role in Health and Disease

Metabolic Regulation

The oxysterol pathway involving (24R)-7alpha,24-dihydroxycholesterol may also play a role in metabolic regulation. Oxysterols such as 25-hydroxycholesterol, 24S,25-epoxycholesterol, and 3β-hydroxycholest-5-en-(25R)26-oic acid can influence the expression of cholesterol biosynthetic genes by inhibiting the processing of sterol regulatory element-binding protein 2 (SREBP-2) . This mechanism helps maintain cholesterol levels by reducing synthesis when metabolism (via pathways including CYP7A) is altered .

Research Significance and Future Directions

Current Research Applications

Research involving (24R)-7alpha,24-dihydroxycholesterol has primarily focused on understanding cholesterol homeostasis and bile acid synthesis pathways. The compound serves as an important marker for studying brain cholesterol metabolism and its connection to liver-mediated elimination pathways .

Investigations into the enzymology of CYP7A have revealed its unexpected activity toward 24-hydroxycholesterol, challenging previous assumptions about its substrate specificity . This finding has broadened our understanding of bile acid synthesis pathways and the fate of brain-derived cholesterol.

Future Research Directions

Several promising areas for future research involving (24R)-7alpha,24-dihydroxycholesterol include:

  • Clarifying its specific role in neurodegenerative diseases and potential as a biomarker

  • Investigating potential signaling functions beyond its role as a metabolic intermediate

  • Exploring therapeutic applications targeting the pathways involving this compound

  • Developing more sensitive and specific analytical methods for its detection in clinical samples

Further research is also needed to fully elucidate the stereochemical specificity of the enzymes involved in its metabolism and the potential biological differences between the 24R and 24S isomers of 7alpha,24-dihydroxycholesterol .

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